molecular formula C9H15N3O2 B1468127 5-(3-Aminopyrrolidine-1-carbonyl)pyrrolidin-2-one CAS No. 1251099-14-5

5-(3-Aminopyrrolidine-1-carbonyl)pyrrolidin-2-one

Cat. No. B1468127
CAS RN: 1251099-14-5
M. Wt: 197.23 g/mol
InChI Key: YCYYVWRFKHTZBD-UHFFFAOYSA-N
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Description

The compound “5-(3-Aminopyrrolidine-1-carbonyl)pyrrolidin-2-one” is a versatile material used in scientific research. It’s part of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “5-(3-Aminopyrrolidine-1-carbonyl)pyrrolidin-2-one”, can be achieved through two main strategies :

  • Functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The five-membered pyrrolidine ring is characterized by sp3-hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine derivatives, including “5-(3-Aminopyrrolidine-1-carbonyl)pyrrolidin-2-one”, have been used in various chemical reactions. For instance, they have been used in the synthesis of various alkaloids .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, a core component of the compound, is widely used in medicinal chemistry to create compounds for treating human diseases. Its saturated nature allows for efficient exploration of the pharmacophore space due to sp³-hybridization , contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This makes it an invaluable scaffold for developing new biologically active compounds with target selectivity.

Biological Activity Modulation

Steric factors greatly influence the biological activity of compounds. The structure–activity relationship (SAR) of pyrrolidine derivatives, including 5-(3-Aminopyrrolidine-1-carbonyl)pyrrolidin-2-one , can be studied to understand how different substituents affect the molecule’s interaction with biological targets . This is crucial for designing drug candidates with desired biological profiles.

Antimicrobial Agents

Pyrrolidinones, like our compound of interest, exhibit significant antimicrobial activity. They serve as promising scaffolds for designing powerful bioactive agents against various infections . This application is particularly relevant in the search for new antibiotics and antifungal agents.

Anticancer Research

The pyrrolidinone moiety is essential in the development of anticancer agents. Its presence in drug molecules can induce potent pharmaceutical effects, making it a key player in the synthesis of novel compounds active against cancer .

Anti-inflammatory Medications

Due to their structural characteristics, pyrrolidinone derivatives are used to create anti-inflammatory drugs. Their efficacy in reducing inflammation makes them valuable in the treatment of chronic inflammatory diseases .

Neuropharmacology

Pyrrolidinone derivatives have shown promise in the treatment of neurological disorders. Their role in synthesizing compounds with antidepressant and anticonvulsant properties opens up new avenues for treating conditions like depression and epilepsy .

Organic Synthesis

This compound is also used in organic synthesis, serving as a versatile material for creating a variety of structurally diverse molecules. Its reactivity and stability under different conditions make it a valuable tool for synthetic chemists.

Catalysis

In the field of catalysis, 5-(3-Aminopyrrolidine-1-carbonyl)pyrrolidin-2-one can be utilized as a building block for catalysts. Its unique structure may contribute to the development of catalysts that are more selective, efficient, and environmentally friendly.

Future Directions

The future directions for “5-(3-Aminopyrrolidine-1-carbonyl)pyrrolidin-2-one” could involve further exploration of its potential uses in drug discovery and organic synthesis. The development of new synthetic strategies could also be a promising area of research .

properties

IUPAC Name

5-(3-aminopyrrolidine-1-carbonyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c10-6-3-4-12(5-6)9(14)7-1-2-8(13)11-7/h6-7H,1-5,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYYVWRFKHTZBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Aminopyrrolidine-1-carbonyl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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